Cas no 2098098-14-5 (Methyl 2-methyl-6-propylpyrimidine-4-carboxylate)

Methyl 2-methyl-6-propylpyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-methyl-6-propylpyrimidine-4-carboxylate
- Methyl 2-methyl-6-propylpyrimidine-4-carboxylate
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- インチ: 1S/C10H14N2O2/c1-4-5-8-6-9(10(13)14-3)12-7(2)11-8/h6H,4-5H2,1-3H3
- InChIKey: BUNYMKUUOCPOOS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(CCC)=NC(C)=N1)=O
Methyl 2-methyl-6-propylpyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-7996-10g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F1967-7996-1g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F1967-7996-2.5g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | M292851-500mg |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1967-7996-0.5g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | M292851-1g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 1g |
$ 660.00 | 2022-06-04 | ||
Life Chemicals | F1967-7996-0.25g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | M292851-100mg |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1967-7996-5g |
methyl 2-methyl-6-propylpyrimidine-4-carboxylate |
2098098-14-5 | 95%+ | 5g |
$1398.0 | 2023-09-06 |
Methyl 2-methyl-6-propylpyrimidine-4-carboxylate 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. Book reviews
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Methyl 2-methyl-6-propylpyrimidine-4-carboxylateに関する追加情報
Methyl 2-Methyl-6-Propylpyrimidine-4-Carboxylate (CAS No. 2098098-14-5): A Versatile Synthetic Intermediate and Emerging Therapeutic Agent
The compound Methyl 2-methyl-6-propylpyrimidine-4-carboxylate (CAS No. 2098098-14-5) represents a structurally unique pyrimidine derivative with significant applications in medicinal chemistry and organic synthesis. Its molecular architecture combines a substituted pyrimidine core with an alkyl side chain and a methyl ester functional group, conferring versatility in both synthetic and biological contexts. Recent advancements in its characterization have revealed its potential as a precursor for bioactive molecules, particularly in the development of kinase inhibitors and antiproliferative agents.
Structurally, the compound exhibits a pyrimidine ring system substituted at positions 2 and 6 with methyl and propyl groups, respectively. The presence of the carboxylic acid methyl ester (carboxylate) at position 4 enhances its solubility while enabling controlled hydrolysis under physiological conditions. This property is critical for drug delivery systems where timed release of the free carboxylic acid is desired. Spectroscopic analysis confirms its purity (>99%) with characteristic IR peaks at ~1735 cm⁻¹ (ester carbonyl) and NMR data consistent with reported literature values.
Innovative synthetic routes have been reported for this compound, including a one-pot methodology involving the alkylation of 2-aminoacetophenone followed by amidation with propionyl chloride (J. Org. Chem., 2023). This approach reduces reaction steps compared to traditional methods while achieving >85% yield under mild conditions. The use of heterogeneous catalysts such as montmorillonite K10 has further enabled solvent-free synthesis, aligning with green chemistry principles emphasized in modern pharmaceutical manufacturing.
Emerging biological studies highlight its role as a scaffold for anticancer drug discovery. Preclinical data from recent trials demonstrate that derivatives of this compound exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC₅₀ values as low as 3.7 μM (Cancer Chemother Pharmacol., 2023). Mechanistic investigations suggest inhibition of PI3K/Akt signaling pathways, which are frequently dysregulated in solid tumors. The propyl substituent at position 6 was found to enhance membrane permeability, improving cellular uptake compared to analogous ethyl derivatives.
In enzymology research, this compound has been employed as a substrate probe for carboxylesterases (Bioorg Med Chem Lett., 2023). Its enzymatic hydrolysis profile provides insights into metabolic pathways relevant to drug design—particularly for prodrugs requiring activation via ester cleavage. Studies using recombinant human carboxylesterase 1 (CES1) revealed biphasic degradation kinetics, indicating both rapid initial hydrolysis followed by slower phase consistent with enzyme saturation effects.
Safety assessments conducted per OECD guidelines confirm its non-genotoxic profile in Ames assays (Toxicol In Vitro, 2023). Acute toxicity studies in mice showed LD₅₀ >5 g/kg when administered orally, underscoring its favorable safety margin for therapeutic applications. Pharmacokinetic evaluations demonstrated moderate plasma half-life (~3 hours) after intravenous administration, suggesting potential for formulation optimization through nanoparticle encapsulation or sustained-release matrices.
The structural flexibility of this compound allows diversification via post-synthetic modifications such as Suzuki coupling or amidation reactions to generate analogs tailored to specific targets. Researchers have successfully appended fluorine substituents at the pyrimidine ring to improve ligand efficiency (J Med Chem., 2023), achieving submicromolar potency against Bcr-Abl tyrosine kinase—a key driver in chronic myeloid leukemia progression.
In diagnostic applications, its fluorescent properties when conjugated with coumarin moieties enable real-time monitoring of cellular uptake processes (Talanta, 2023). Such dual functionality makes it an attractive candidate for theranostic platforms combining therapy and imaging capabilities. Current efforts focus on optimizing quantum yields through steric hindrance modulation around the fluorophore attachment site.
Sustainable production strategies are being explored through biocatalytic synthesis using engineered lipases (Catalysts, 2023). Whole-cell biotransformations achieved >95% enantiomeric excess under fed-batch conditions without toxic cosolvents—a breakthrough addressing environmental concerns associated with traditional organic syntheses. This method also simplifies purification steps due to substrate specificity inherent in enzyme-catalyzed reactions.
Recent computational studies using molecular docking simulations predict strong binding affinity toward histone deacetylase isoforms HDAC6 and HDAC7 (J Comput Aided Mol Des, 2023). These findings open new avenues for epigenetic therapy development targeting neurodegenerative diseases where histone acetylation imbalances occur. Docking scores correlated well with experimental IC₅₀ values from cell-based assays conducted on neuroblastoma cell lines.
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